molecular formula C14H16ClN5O2S B1667773 4-(3-(5-Chloro-2-methoxyphenyl)thioureido)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 957485-64-2

4-(3-(5-Chloro-2-methoxyphenyl)thioureido)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B1667773
CAS RN: 957485-64-2
M. Wt: 353.8 g/mol
InChI Key: PCHRYHSDDPPZBV-UHFFFAOYSA-N
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Description

The compound “4-(3-(5-Chloro-2-methoxyphenyl)thioureido)-1-ethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also includes a thioureido group and a carboxamide group. The presence of a 5-Chloro-2-methoxyphenyl group indicates that the compound has a phenyl ring with chlorine and methoxy substituents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, thioureido group, and 5-Chloro-2-methoxyphenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The pyrazole ring, for example, is aromatic and therefore relatively stable. The thioureido and carboxamide groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Hepatocyte Expansion and Liver Regeneration

FPH2 (BRD-9424) is an inducer of functional proliferation of primary human hepatocytes . Human hepatocytes have remarkable expansion capabilities, and after partial hepatectomy (surgical removal of part of the liver), the remaining hepatocytes can proliferate to compensate for the lost liver mass. In vitro studies have shown that FPH2 promotes functional hepatocyte proliferation, making it a potential candidate for expanding mature human primary hepatocytes. It increases the number of nuclei undergoing mitosis and hepatocyte nuclei count in a concentration-dependent manner. Additionally, FPH2 enhances the area of hepatocyte colonies, exhibiting hepatocyte nuclear morphologies. Across various cell sources, FPH2 consistently boosts hepatocyte expansion, aligning with liver regeneration kinetics in vivo .

Understanding Liver Development and Physiology

Studying FPH2 sheds light on liver development and physiology. By investigating its effects on hepatocyte proliferation and differentiation, researchers gain insights into liver biology and homeostasis.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. It could also involve the development of new methods to synthesize this compound more efficiently or the exploration of its potential uses in various fields .

properties

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)carbamothioylamino]-1-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O2S/c1-3-20-7-10(12(19-20)13(16)21)18-14(23)17-9-6-8(15)4-5-11(9)22-2/h4-7H,3H2,1-2H3,(H2,16,21)(H2,17,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHRYHSDDPPZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=S)NC2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(5-Chloro-2-methoxyphenyl)thioureido)-1-ethyl-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-(5-Chloro-2-methoxyphenyl)thioureido)-1-ethyl-1H-pyrazole-3-carboxamide
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4-(3-(5-Chloro-2-methoxyphenyl)thioureido)-1-ethyl-1H-pyrazole-3-carboxamide
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4-(3-(5-Chloro-2-methoxyphenyl)thioureido)-1-ethyl-1H-pyrazole-3-carboxamide
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4-(3-(5-Chloro-2-methoxyphenyl)thioureido)-1-ethyl-1H-pyrazole-3-carboxamide
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4-(3-(5-Chloro-2-methoxyphenyl)thioureido)-1-ethyl-1H-pyrazole-3-carboxamide
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4-(3-(5-Chloro-2-methoxyphenyl)thioureido)-1-ethyl-1H-pyrazole-3-carboxamide

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